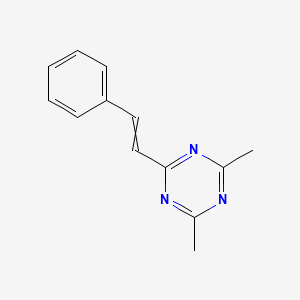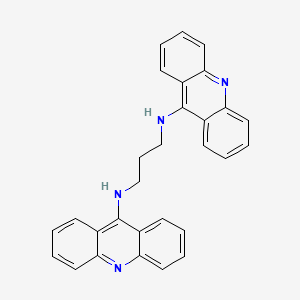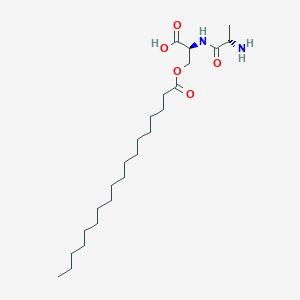
L-Alanyl-O-octadecanoyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-O-octadecanoyl-L-serine is a synthetic compound that combines the amino acids L-alanine and L-serine with an octadecanoyl (stearoyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Octadecanoyl Derivative: Octadecanoic acid (stearic acid) is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester, which is then reacted with the protected L-serine to form the octadecanoyl derivative.
Coupling Reaction: The protected L-alanine is coupled with the octadecanoyl-L-serine derivative using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-O-octadecanoyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Substitution: The hydroxyl group of L-serine can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: The major products of hydrolysis are L-alanine, L-serine, and octadecanoic acid.
Oxidation: Oxidized derivatives of the compound, such as carboxylic acids and aldehydes, can be formed.
Substitution: Substituted derivatives of L-serine can be obtained.
Aplicaciones Científicas De Investigación
L-Alanyl-O-octadecanoyl-L-serine has several scientific research applications, including:
Biochemistry: The compound can be used as a model peptide for studying peptide-lipid interactions and membrane protein function.
Materials Science: The compound can be used in the development of novel biomaterials and surfactants with specific properties.
Mecanismo De Acción
The mechanism of action of L-Alanyl-O-octadecanoyl-L-serine involves its interaction with biological membranes and proteins. The octadecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. This can modulate the function of membrane-associated enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-serine: A simpler dipeptide without the octadecanoyl group, used in studies of peptide structure and function.
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine, particularly in enhancing muscle protein synthesis.
L-Alanyl-L-phenylalanine: A dipeptide used in studies of peptide-lipid interactions and membrane protein function.
Uniqueness
L-Alanyl-O-octadecanoyl-L-serine is unique due to the presence of the octadecanoyl group, which imparts distinct lipophilic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications where membrane integration and permeability are important.
Propiedades
Número CAS |
921934-51-2 |
|---|---|
Fórmula molecular |
C24H46N2O5 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21-/m0/s1 |
Clave InChI |
GGSJDBBQXAUZNA-SFTDATJTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
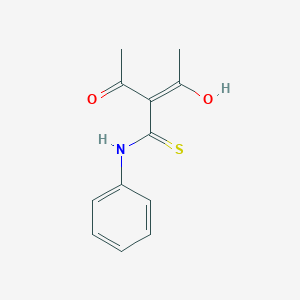
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

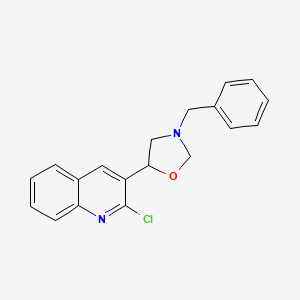
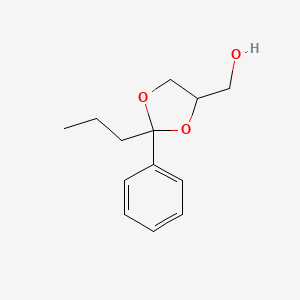
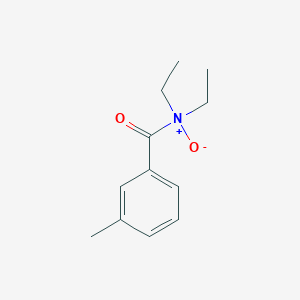
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)

